2-(2-fluorophenoxy)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c18-13-4-1-2-5-15(13)23-10-16(20)19-11-17(21)8-3-6-14-12(17)7-9-22-14/h1-2,4-5,7,9,21H,3,6,8,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVVRBWIWMEQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)COC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acetamide is a synthetic derivative that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H18FNO3
- Molecular Weight : 293.32 g/mol
The compound features a fluorophenoxy group attached to a tetrahydrobenzofuran moiety through an acetamide linkage. This unique structure is hypothesized to contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the fluorine atom in the phenoxy group may enhance lipophilicity and receptor binding affinity.
Antifungal Activity
Recent studies have highlighted the antifungal properties of benzofuran derivatives. For instance, related compounds have shown significant inhibition against Fusarium oxysporum, a common plant pathogen. The inhibition halos observed ranged from 28 to 32 mm, outperforming the positive control nystatin . The IC50 values for some derivatives were reported as low as 0.42 mM, suggesting promising antifungal activity that could extend to our compound of interest .
Antibacterial Activity
In contrast to its antifungal potential, preliminary investigations into the antibacterial activity against Agrobacterium tumefaciens and Pectobacterium carotovorum revealed no significant effects . This suggests a selective profile where the compound may be more effective against fungal pathogens than bacterial ones.
Case Studies
- Case Study on Antifungal Efficacy : A recent experiment evaluated several benzofuran derivatives, including those structurally similar to our compound. The study found that modifications in the alkyl chain significantly influenced antifungal potency. Compounds with specific substitutions demonstrated enhanced activity against Fusarium oxysporum, reaffirming the importance of structural optimization in drug design .
- Pharmacological Evaluation : Another study focused on a series of fluorinated compounds and their interaction with serotonin receptors. The findings suggested that fluorine substitution could modulate receptor affinity and selectivity, which might be applicable to our compound's pharmacological profile .
Data Table: Biological Activity Summary
| Activity Type | Target Organism | IC50 (mM) | Inhibition Halo (mm) | Control Comparison |
|---|---|---|---|---|
| Antifungal | Fusarium oxysporum | 0.42 | 28-32 | Nystatin (23 mm) |
| Antibacterial | Agrobacterium tumefaciens | Not Significant | N/A | N/A |
| Antibacterial | Pectobacterium carotovorum | Not Significant | N/A | N/A |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Observations :
- Substituent Impact : The target compound’s tetrahydrobenzofuran group may confer rigidity and hydrogen-bonding capacity compared to the flexible butyryl or ester groups in compounds 30–32 .
- Synthetic Feasibility : Analogs like compound 30 achieve high yields (82%) via optimized coupling methods (e.g., bromoacetyl bromide with n-butylamine), suggesting similar strategies could apply to the target compound .
- Chirality : Compound 32 highlights the importance of stereochemistry in acetamide derivatives, a factor that may influence the target compound’s activity if synthesized enantioselectively .
Pharmacological and Biochemical Insights
While direct activity data for the target compound are unavailable, structurally related acetamides in exhibit moderate bioactivity scores (e.g., 5.58–5.797 for indolin-3-ylidene derivatives) . These scores correlate with substituent-dependent interactions:
- Hydroxy-Tetrahydrobenzofuran: This moiety could mimic the polar interactions of quinolin or pyridin groups in ’s analogs, suggesting possible kinase or protease inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
